molecular formula C14H9F3O2 B1596781 2-(3-Trifluoromethylphenyl)benzoic acid CAS No. 408367-99-7

2-(3-Trifluoromethylphenyl)benzoic acid

Cat. No. B1596781
M. Wt: 266.21 g/mol
InChI Key: XBWKOWZGGKOHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Trifluoromethylphenyl)benzoic acid is a chemical compound that is widely used in scientific research. It is also known as TFPB or 2-(3,3,3-trifluoro-2-methylpropyl)benzoic acid. TFPB is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol. This compound has a wide range of applications in scientific research, including in the fields of biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Fluorescent Probes

  • Application Summary : This compound is used in the development of fluorescent probes for characterizing specific drug binding sites on Human Serum Albumin (HSA) .
  • Results or Outcomes : The outcomes of these studies can provide valuable insights into the pharmacokinetics and pharmacodynamics of drugs, although specific results were not provided in the source .

Non-Steroidal Anti-Inflammatory Agent

  • Application Summary : 2-(3-Trifluoromethylphenyl)benzoic acid, also known as flufenamic acid, has been known as a non-steroidal anti-inflammatory agent since the 1960s . It can interfere with prostaglandin synthesis .
  • Results or Outcomes : The drug has been effective in reducing inflammation by inhibiting the synthesis of prostaglandins .

Ion Channel Modulator

  • Application Summary : Recently, flufenamic acid has been reported as an ion channel (e.g., TRPM) modulator . TRPM (transient receptor potential melastatin) is a family of transient receptor potential ion channels which play critical roles in mediating cellular responses .
  • Results or Outcomes : The outcomes of these studies can provide valuable insights into the role of specific ion channels in cellular responses, although specific results were not provided in the source .

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWKOWZGGKOHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382233
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Trifluoromethylphenyl)benzoic acid

CAS RN

408367-99-7
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.